(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481633
InChI: InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl

CAS No.:

Cat. No.: VC17481633

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl -

Specification

Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
IUPAC Name (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1
Standard InChI Key YWYYQXNTEFKMIJ-SBSPUUFOSA-N
Isomeric SMILES CC1=C(C=C(C=C1)F)[C@@H](CO)N.Cl
Canonical SMILES CC1=C(C=C(C=C1)F)C(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride (C₉H₁₃ClFNO) is a chiral molecule with a molecular weight of 205.66 g/mol . Its IUPAC name, (2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol hydrochloride, reflects the presence of a stereogenic center at the second carbon of the ethanolamine backbone. The compound’s structure integrates:

  • A 5-fluoro-2-methylphenyl group: This aromatic moiety contributes to lipophilicity and potential π-π stacking interactions with biological targets.

  • Ethanolamine backbone: The primary amine (-NH₂) and hydroxyl (-OH) groups enable hydrogen bonding and salt formation, exemplified by its hydrochloride salt formulation.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1391443-50-7
Molecular FormulaC₉H₁₃ClFNO
Molecular Weight205.66 g/mol
IUPAC Name(2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol hydrochloride
SMILESCC1=C(C=C(C=C1)F)C@@HN.Cl

The (S)-configuration at the chiral center is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . For instance, the (R)-enantiomer (PubChem CID 145708236) shares identical molecular weight and formula but differs in spatial arrangement, underscoring the importance of stereochemical analysis in drug design .

Physicochemical Properties

While experimental data on melting point, solubility, and partition coefficient (logP) remain limited, predictive models suggest:

  • Moderate aqueous solubility: Due to the hydrochloride salt form and polar functional groups.

  • Lipophilicity: The fluorinated aromatic ring may enhance membrane permeability, a desirable trait for central nervous system (CNS) therapeutics.

Synthesis and Characterization

Synthetic Routes

The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves asymmetric synthesis to control stereochemistry. Key steps include:

  • Friedel-Crafts alkylation: Introducing the methyl group to the fluorobenzene precursor.

  • Chiral resolution: Using chiral auxiliaries or catalysts to isolate the (S)-enantiomer.

  • Salt formation: Reacting the free base with hydrochloric acid to improve stability and crystallinity.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsOutcome
1Friedel-Crafts alkylationAlCl₃, methyl chloride5-Fluoro-2-methylbenzene
2Nucleophilic additionEthylene oxide, NH₃Racemic amino alcohol
3Chiral separationL-Tartaric acid(S)-enantiomer isolation
4Salt formationHCl in ethanolHydrochloride salt product

Analytical techniques such as chiral HPLC and X-ray crystallography validate enantiomeric purity, while NMR and mass spectrometry confirm structural integrity .

Hazard TypePrecautionary Measures
Skin contactNitrile gloves, lab coat
Eye exposureSafety goggles
InhalationFume hood, N95 mask
StorageCool, dry environment (<25°C)

Recent Research Directions

Drug Discovery Applications

  • Antidepressant development: Analog optimization for selective serotonin reuptake inhibition (SSRI).

  • Anticancer agents: Fluorine’s electronegativity enhances binding to kinase targets like EGFR.

  • Chiral catalysts: Utilization in asymmetric synthesis of pharmaceuticals .

Comparative Enantiomer Studies

The (R)-enantiomer (PubChem CID 145708236) exhibits distinct binding affinities, underscoring the necessity of enantiopure synthesis in reducing off-target effects . For example, in receptor-binding assays, the (S)-form showed 10-fold higher affinity for α₂-adrenergic receptors than its (R)-counterpart .

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